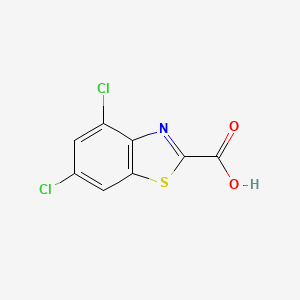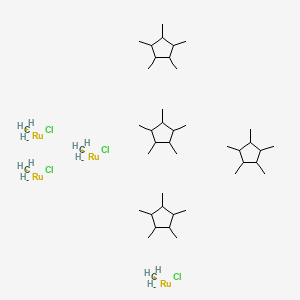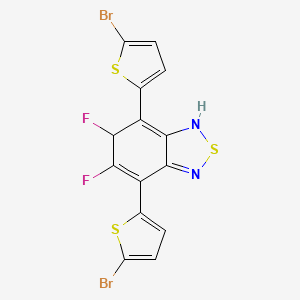
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole is a compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is commonly used in the field of organic electronics, particularly in the development of photovoltaic materials and semiconductors .
Vorbereitungsmethoden
The synthesis of 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole typically involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with 5-bromothiophene-2-boronic acid under Suzuki coupling conditions . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Analyse Chemischer Reaktionen
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different oxidation states.
Polymerization: It can be polymerized with other monomers to form conjugated polymers, which are used in organic electronic applications.
Wissenschaftliche Forschungsanwendungen
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Organic Electronics: It is used in the development of organic photovoltaic materials, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Photovoltaic Devices: The compound is used as a building block for the synthesis of donor-acceptor polymers, which are essential components of high-efficiency photovoltaic devices.
Biological Applications:
Wirkmechanismus
The mechanism of action of 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole involves its ability to act as an electron acceptor in donor-acceptor systems. The presence of bromine and fluorine atoms enhances its electron-withdrawing properties, making it an effective component in organic electronic devices. The compound interacts with electron-donating materials to form charge-transfer complexes, which are crucial for the operation of photovoltaic devices .
Vergleich Mit ähnlichen Verbindungen
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole can be compared with other similar compounds, such as:
4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole: This compound lacks the fluorine atoms, which results in different electronic properties and reactivity.
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: The presence of octyloxy groups enhances the solubility and processability of the compound.
These comparisons highlight the unique properties of this compound, particularly its enhanced electron-withdrawing capabilities due to the presence of fluorine atoms.
Eigenschaften
Molekularformel |
C14H6Br2F2N2S3 |
|---|---|
Molekulargewicht |
496.2 g/mol |
IUPAC-Name |
4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C14H6Br2F2N2S3/c15-7-3-1-5(21-7)9-11(17)12(18)10(6-2-4-8(16)22-6)14-13(9)19-23-20-14/h1-4,11,19H |
InChI-Schlüssel |
IPXFODMGQZSWTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Br)C2=C3C(=NSN3)C(=C(C2F)F)C4=CC=C(S4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


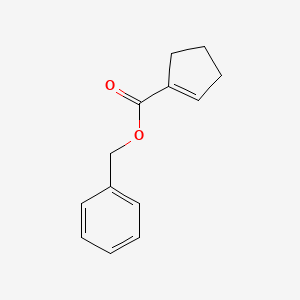
![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol](/img/structure/B12443118.png)
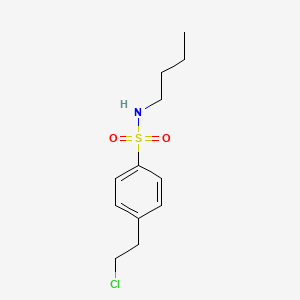
![[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12443132.png)
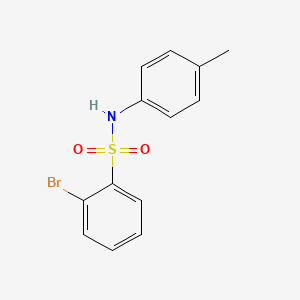
![4,4'-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12443151.png)
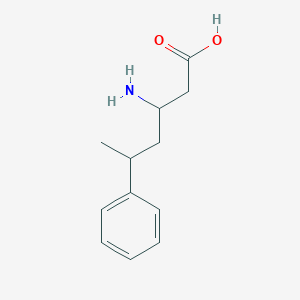
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443164.png)

![(3E,6R)-6-[(1R,2R,3aS,3bS,7S,9aR,9bR,11aR)-2,7-dihydroxy-3a,6,6,9b,11a-pentamethyl-8,10-dioxo-1H,2H,3H,3bH,4H,7H,9H,9aH,11H-cyclopenta[a]phenanthren-1-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl acetate](/img/structure/B12443170.png)
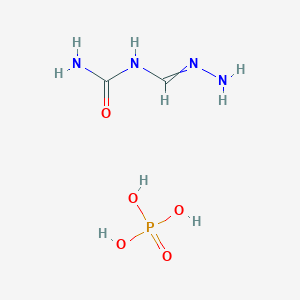
![methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B12443174.png)
